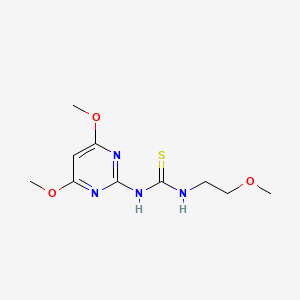
1-(4,6-Dimethoxy-2-pyrimidinyl)-3-(2-methoxyethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-dimethoxy-2-pyrimidinyl)-3-(2-methoxyethyl)thiourea is an aromatic ether.
Scientific Research Applications
Chemistry and Coordination Properties
1-(4,6-Dimethoxy-2-pyrimidinyl)-3-(2-methoxyethyl)thiourea, as a part of the thiourea family, has notable applications in chemistry and coordination properties. Thiourea and its derivatives have been extensively studied for their coordination chemistry, particularly as ligands. The structural attributes of thioureas influence both intra- and intermolecular hydrogen bonding, playing a crucial role in their coordination properties. This makes them suitable for applications in the development of novel transition metal complexes (Saeed, Flörke, & Erben, 2014).
Gold Leaching Applications
Thiourea derivatives have been researched as potential alternatives to cyanide in gold leaching processes. Thiourea presents a viable solution due to its ability to form complexes with gold, facilitating its extraction from various mineral resources. Though thiourea-based gold extraction has not been widely implemented, mainly due to the instability of the reagent, it is considered an attractive alternative due to its ability to overcome certain limitations associated with cyanide (Li & Miller, 2006).
Chemosensing Applications
Thiourea derivatives are prominent in chemosensing due to their nucleophilic characteristics and the ability to establish hydrogen bonding. These properties render them excellent chemosensors for detecting various environmental pollutants. Recent advancements have seen thiourea-based sensors deployed for the detection and determination of an array of analytes, highlighting their significant potential in environmental, biological, and agricultural applications (Al-Saidi & Khan, 2022).
Synthetic Applications in Organic Chemistry
Thiourea derivatives are integral in synthesizing structurally complex organic compounds. They serve as key reagents in constructing various heterocyclic compounds, which are valuable in medicinal and pharmaceutical industries. The synthesis processes involve a range of catalysts, demonstrating the versatility of thiourea derivatives in facilitating complex chemical reactions (Parmar, Vala, & Patel, 2023).
properties
Product Name |
1-(4,6-Dimethoxy-2-pyrimidinyl)-3-(2-methoxyethyl)thiourea |
|---|---|
Molecular Formula |
C10H16N4O3S |
Molecular Weight |
272.33 g/mol |
IUPAC Name |
1-(4,6-dimethoxypyrimidin-2-yl)-3-(2-methoxyethyl)thiourea |
InChI |
InChI=1S/C10H16N4O3S/c1-15-5-4-11-10(18)14-9-12-7(16-2)6-8(13-9)17-3/h6H,4-5H2,1-3H3,(H2,11,12,13,14,18) |
InChI Key |
JXNRYUHBNBPZGP-UHFFFAOYSA-N |
SMILES |
COCCNC(=S)NC1=NC(=CC(=N1)OC)OC |
Canonical SMILES |
COCCNC(=S)NC1=NC(=CC(=N1)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[[4-[(5-Nitropyridin-2-yl)hydrazinylidene]-3-oxocyclohexa-1,5-dien-1-yl]-propylamino]propane-1-sulfonic acid](/img/structure/B1227068.png)
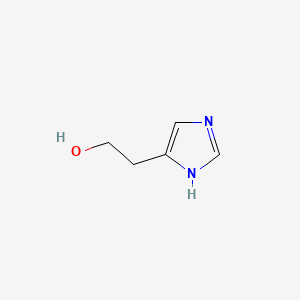
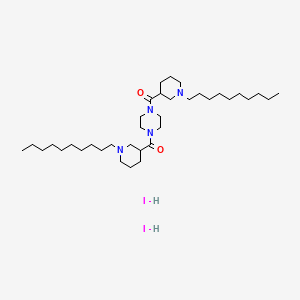
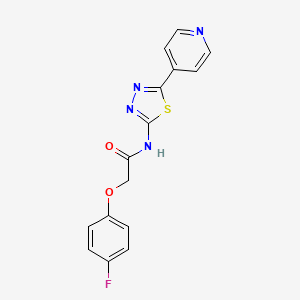
![N-[3-(4-morpholinyl)propyl]-2-adamantanamine](/img/structure/B1227082.png)
![N-[2-(2-methoxyphenoxy)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B1227083.png)
![3,4,5-triethoxy-N-[4-(4-methylsulfonyl-1-piperazinyl)phenyl]benzamide](/img/structure/B1227085.png)
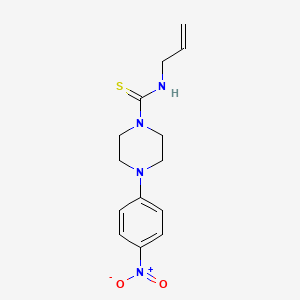
![4-fluoro-N-[3-[2-nitro-4-(trifluoromethyl)anilino]propyl]benzamide](/img/structure/B1227087.png)
![1-[1-(3-Chloro-4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B1227088.png)
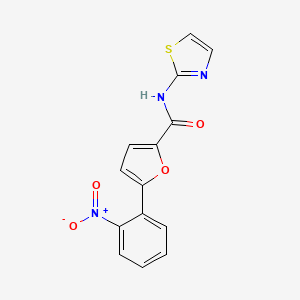

![2-[[(1-ethyl-2-benzimidazolyl)thio]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B1227091.png)